Methyl pyrazolo[1,5-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIDYSXDRKQDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653287 | |
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151831-21-9 | |
| Record name | Methyl pyrazolo[1,5-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermolecular Cycloaddition with β-Dicarbonyl Compounds
The most widely adopted method involves a [3 + 2] cycloaddition between N-imino-pyridinium ylides and β-dicarbonyl compounds. For example, 1-amino-2-iminopyridines react with methyl acetoacetate under acidic conditions to form the pyrazolo[1,5-a]pyridine core. A representative procedure employs:
-
Ethanol as solvent
-
Acetic acid (6 equivalents) as catalyst
-
Oxygen atmosphere (1 atm) to facilitate oxidation
-
130°C reaction temperature for 18 hours
This method yields Methyl pyrazolo[1,5-a]pyridine-2-carboxylate with regioselectivity >90% due to the electron-withdrawing carboxylate group directing cyclization. Substituted pyridines tolerate both electron-donating (-OMe, -NH₂) and electron-withdrawing (-NO₂, -CN) groups, enabling modular derivatization.
Table 1: Optimization of Cycloaddition Conditions
| Parameter | Optimal Value | Yield Range (%) |
|---|---|---|
| Temperature | 130°C | 70–85 |
| Catalyst (AcOH) | 6 equiv | 78–82 |
| Reaction Time | 18 h | 75–80 |
| Solvent | Ethanol | 70–85 |
Continuous Flow Synthesis for Scalable Production
High-Temperature Microreactor Systems
Recent advances in flow chemistry enable rapid synthesis with enhanced reproducibility. A protocol using a silicon carbide coil reactor achieves:
Key advantages include:
Table 2: Batch vs. Flow Synthesis Comparison
| Metric | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 18 h | 28.5 s |
| Yield | 75–85% | 95–98% |
| Temperature Control | ±5°C | ±0.5°C |
| Solvent Volume | 10 mL/mmol | 5 mL/mmol |
Esterification-Hydrolysis Pathways from Carboxylic Acid Precursors
Two-Step Synthesis via Pyrimidine-6-Carboxylic Acid
A patent-derived method synthesizes methyl esters via intermediate hydrolysis:
-
Cyclization : 3,3-Dialkoxypropionate reacts with methyl formate in toluene under basic conditions (NaH or NaOMe) to form a pyrimidine intermediate.
-
Esterification : The intermediate undergoes acid-catalyzed (e.g., acetic acid) cyclization with 3-methyl-5-aminopyrazole, followed by alkaline hydrolysis (NaOH/KOH) to the carboxylic acid.
-
Methyl Esterification : Re-esterification with methanol/H₂SO₄ yields the target compound.
Key Data from Patent Examples:
-
Yield : 78.3% (cyclization), 97% (hydrolysis), 98.3% (esterification)
-
Purity : >99% (HPLC)
-
Spectral Confirmation : ¹H NMR (CDCl₃) δ 9.19 (dd, J = 2.1 Hz, 1H), 8.91 (d, J = 2.1 Hz, 1H), 3.92 (s, 3H, COOCH₃)
Critical Analysis of Methodologies
Cost and Environmental Impact
-
Cycloaddition : Requires stoichiometric acetic acid, generating aqueous waste.
-
Flow Synthesis : Higher initial equipment cost but 40% lower E-factor (2.1 vs. 3.5 for batch).
-
Patent Method : Uses toluene, classified as hazardous; alternatives like cyclopentyl methyl ether (CPME) recommended for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties
Mechanism of Action
The mechanism of action of methyl pyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : HBSC-11 is easier to synthesize compared to derivatives requiring multi-step protection/deprotection (e.g., compound 6 in ) or fused-ring systems (e.g., pyrazolo-pyrimidines in ) .
- Substituent Effects: Electron-withdrawing groups (e.g., esters, sulfonyls) enhance reactivity, while bulky groups (e.g., tert-butoxycarbonylamino) may hinder biological interactions .
Physicochemical Properties
Crystallographic and spectroscopic data highlight differences in stability and intermolecular interactions:
- Crystal Packing: Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms a planar fused-ring system with π-π stacking (centroid distance: 3.426 Å) and hydrogen bonding (C–H···O/N), enhancing stability .
- Solubility : Carboxamide derivatives (e.g., Pyrazolo[1,5-a]pyridine-2-carboxamide) exhibit higher hydrophilicity than ester-based analogs due to hydrogen-bonding capability .
Biological Activity
Methyl pyrazolo[1,5-a]pyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antitubercular properties, anticancer effects, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyridine class of compounds, which are known for their diverse biological activities. The structure features a pyrazole ring fused to a pyridine ring with a carboxylate ester substituent, contributing to its pharmacological properties.
Antitubercular Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitubercular activity against Mycobacterium tuberculosis (Mtb). For instance, studies have shown that certain derivatives possess low minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb.
Key Findings:
- In Vitro Potency : Compounds derived from pyrazolo[1,5-a]pyridine exhibited MIC values as low as 0.002 μg/mL against the H37Rv strain of Mtb .
- Animal Models : One notable compound significantly reduced bacterial burden in infected mouse models, indicating potential for further development as an antitubercular agent .
- Mechanism of Action : The mechanism is not fully elucidated but is suggested to involve inhibition of specific metabolic pathways within Mtb .
Anticancer Activity
This compound has also been explored for its anticancer properties. Various studies have indicated that compounds within this class can induce cytotoxic effects in cancer cell lines.
Key Findings:
- Cytotoxicity : Several derivatives have shown promising cytotoxicity against various cancer cell lines including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 42.30 µM .
- Mechanisms : The anticancer activity may involve disruption of microtubule dynamics and induction of apoptosis in tumor cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies have identified key functional groups that enhance potency against specific targets.
| Compound | Structural Modification | Biological Activity | MIC/IC50 Value |
|---|---|---|---|
| Compound 6j | N-benzyl substitution | Antitubercular | < 0.002 μg/mL |
| Compound 5k | Additional methyl group | Anticancer | IC50 = 3.79 µM |
Pharmacokinetic Properties
Pharmacokinetics play a crucial role in determining the efficacy of this compound derivatives. Compound 6j exhibited favorable pharmacokinetic profiles with good oral bioavailability (41%) and a half-life of 5.1 hours in rat models .
Case Studies
Several case studies highlight the therapeutic potential of methyl pyrazolo[1,5-a]pyridine derivatives:
- Antitubercular Efficacy : A study demonstrated that compound 5k significantly reduced luminescence in an autoluminescent H37Ra infected mouse model over several days, indicating sustained bactericidal activity .
- Cytotoxicity Assessment : Various derivatives were screened against cancer cell lines, revealing significant cytotoxic effects with selectivity indices suggesting lower toxicity to normal cells compared to cancer cells .
Q & A
Q. What are the optimized synthetic routes for methyl pyrazolo[1,5-a]pyridine-2-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis begins with pyridine-1-ium-1-amine iodide reacting with dimethyl but-2-ynedioate in DMF using K₂CO₃ as a base at 0°C. After 12 hours of stirring at 20–25°C, dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is obtained (43.39% yield). Hydrolysis with H₂SO₄ at 110°C for 24 hours yields the carboxylic acid intermediate (78.6% yield), which undergoes esterification with methanol and H₂SO₄ under reflux to produce the methyl ester (81.38% yield). Characterization includes ¹H-NMR (e.g., δ 3.89 ppm for the methyl ester group) and LC-MS (m/z 177 [M+1]) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Key precautions include:
- Wearing protective gloves, goggles, and lab coats to avoid skin/eye contact.
- Conducting reactions in a fume hood to mitigate inhalation risks.
- Using column chromatography for purification to minimize exposure to impurities.
- Disposing waste via specialized chemical treatment facilities to prevent environmental contamination .
Q. How are intermediates and final products purified during synthesis?
- Methodological Answer : Purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization from solvents like methanol or acetonitrile. For example, methyl 3-iodopyrazolo[1,5-a]pyridine-2-carboxylate is isolated in 84.11% yield after column purification .
Advanced Research Questions
Q. How can this compound be functionalized for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Halogenation : Reacting the methyl ester with N-iodosuccinimide in acetonitrile at 40°C introduces iodine at the 3-position (84.11% yield) .
- Sulfonation : Treatment with ethanethiol followed by oxidation with m-CPBA yields sulfonyl derivatives, as shown in Step 5 of .
- Cross-coupling : Palladium-catalyzed CH arylation can attach aryl groups to the heteroarene core, enhancing bioactivity .
Q. What analytical techniques confirm the structural integrity of derivatives?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .
- LC-MS : Validates molecular weight (e.g., m/z 303 for the iodinated derivative) .
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for related pyrazolo[1,5-a]pyridine derivatives .
Q. How do structural modifications at the 3-position influence pharmacological activity?
- Methodological Answer : Substitutions at the 3-position significantly modulate bioactivity:
- Iodine or sulfonyl groups enhance kinase inhibition (e.g., CDK2) by increasing electrophilicity and binding affinity .
- Methyl or ethyl esters improve metabolic stability compared to carboxylic acids, as seen in analogs like dinaciclib (a CDK inhibitor) .
Q. What strategies address low yields in multi-step syntheses?
- Methodological Answer :
- Optimize reaction time/temperature : Prolonged heating (e.g., 24 hours at 110°C for hydrolysis) improves conversion rates .
- Catalyst screening : KHSO₄ or K₂CO₃ enhances cyclization efficiency in pyrazole-pyrimidine fusions .
- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
